1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-8-6-13(7-9(2)12-8)10(14)11(3,4)5/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
UROKQCLJTIMWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection as tert-Butyl Carbamate (Boc) Derivatives
A common approach involves protecting the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group to form tert-butyl 3,5-dimethylpiperazine-1-carboxylate. This is achieved by reacting 3,5-dimethylpiperazine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or catalytic 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane, ethanol, or 1,4-dioxane.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| ~100% | Room temperature, overnight, DMAP catalyst, CH2Cl2 | Colorless oil product; 1H NMR confirms structure |
| 56% | 0–20 °C, 12 h, triethylamine, dichloromethane | Purified by column chromatography; yellow liquid obtained |
| 72% | Room temperature, 1 h, ethanol/water | Pale yellow solid; isolated by extraction and drying |
| 88.6% | Room temperature, 4 h, chloroform | High purity, isolated by extraction and concentration |
These methods provide the Boc-protected intermediate, which stabilizes the piperazine nitrogen for further functionalization.
Introduction of the 2,2-Dimethylpropanoyl Group
The key step to obtain 1-(3,5-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one is the acylation of the piperazine nitrogen with a 2,2-dimethylpropanoyl moiety.
Acylation Using 2,2-Dimethylpropanoyl Chloride or Analogues
The acylation typically involves reacting the free or Boc-protected 3,5-dimethylpiperazine with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) or an equivalent activated acid derivative under basic conditions. The reaction is carried out in an aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF) with a base like potassium carbonate or triethylamine to scavenge HCl.
- Reaction temperature varies from room temperature up to 120 °C depending on the reactivity of substrates.
- The reaction time ranges from several hours up to 16 hours.
- The product is isolated by extraction, washing, drying, and purification via column chromatography.
Alternative Approaches: Direct Coupling or Carbonylation
Other methods include:
- Direct carbonylation of the piperazine nitrogen using CO surrogates under catalytic conditions.
- Use of coupling agents such as carbodiimides to activate 2,2-dimethylpropanoic acid for amide bond formation.
However, the most documented and reliable method remains the acylation with pivaloyl chloride in the presence of a base.
Representative Experimental Procedure
A typical preparation sequence is as follows:
Protection Step: Dissolve 3,5-dimethylpiperazine (2.0 g, 17 mmol) in dichloromethane (60 mL). Add di-tert-butyl dicarbonate (3.8 g, 17 mmol) and a catalytic amount of DMAP. Stir at room temperature overnight. Wash with water and brine, dry over MgSO4, and concentrate to yield tert-butyl 3,5-dimethylpiperazine-1-carboxylate as a colorless oil (~100% yield).
Acylation Step: To a suspension of the Boc-protected piperazine (amount depending on scale) in DMF, add potassium carbonate (2 equivalents) and 2,2-dimethylpropanoyl chloride (1.2 equivalents). Stir at 80–120 °C for 12–16 hours. After completion, cool and add water, extract with ethyl acetate, wash organic layers with brine, dry over sodium sulfate, and concentrate.
Purification: Purify the crude product by column chromatography using ethyl acetate/hexane mixtures to afford 1-(3,5-dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one as a pale yellow oil or solid.
Analytical Data
- 1H-NMR (CDCl3, 200–300 MHz): Characteristic signals include methyl doublets near 1.0–1.1 ppm (6H, d, J ~6.3 Hz) for the 3,5-dimethyl groups, singlet at ~1.4–1.5 ppm (9H, s) for Boc tert-butyl, and multiplets between 2.2–4.0 ppm for piperazine methylene protons.
- IR (KBr): Strong carbonyl absorption near 1680–1695 cm⁻¹, C-H stretches near 2970–2980 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight; e.g., M+1 peak at 237 when Boc is cleaved.
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | 3,5-Dimethylpiperazine + (Boc)2O + DMAP or TEA | CH2Cl2, EtOH, or dioxane | 56–100 | Room temp, 1–12 h |
| Acylation | Boc-protected piperazine + pivaloyl chloride + K2CO3 | DMF or CH2Cl2 | 70–95 | 80–120 °C, 12–16 h |
| Work-up & Purification | Extraction, drying, column chromatography | Ethyl acetate/hexane | — | Product isolated as oil or solid |
Research Findings and Considerations
- The Boc protection is crucial to prevent multiple substitutions and to improve selectivity.
- Potassium carbonate is an effective base for acylation in DMF, providing high yields.
- Reaction temperature and time are optimized to balance conversion and minimize side reactions.
- Purification by column chromatography is necessary to achieve high purity.
- Analytical characterization confirms the structure and purity of the final compound.
Chemical Reactions Analysis
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be substituted with different functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Piperazine-Based Scaffolds
(a) 1-(2,6-Dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl)propan-1-one (AP-238)
- Molecular Formula : C₁₈H₂₆N₂O
- Key Features : A propan-1-one group attached to a piperazine ring substituted with methyl groups at 2- and 6-positions and a styryl group at the 4-position.
- Purity : >95% (1H NMR) .
- However, the absence of β-methyl groups in the ketone reduces steric hindrance compared to the target compound.
(b) 2,2-Dimethyl-1-(4-(undec-10-enyl)piperazin-1-yl)propan-1-one
- Molecular Formula : C₂₃H₄₂N₂O
- Key Features : A long aliphatic chain (undec-10-enyl) at the piperazine 4-position.
- Synthesis : Prepared via palladium-catalyzed coupling, demonstrating scalability for industrial applications .
- Comparison : The aliphatic chain significantly increases molecular weight (348.5 g/mol) and lipophilicity (predicted LogP ~5.2), making it less suitable for oral bioavailability compared to the target compound.
(c) 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one
- Molecular Formula : C₁₀H₂₀N₂O₂
- Key Features : A hydroxypropyl group at the piperazine 4-position and a propan-2-one group.
- Comparison : The hydroxy group improves aqueous solubility but may reduce membrane permeability relative to the methyl-substituted target compound.
Non-Piperazine Analogues
(a) 1-(3,5-Dimethylpyrazol-1-yl)-2-phenoxypropan-1-one
Pharmacologically Relevant Analogues
(a) Aldose Reductase Inhibitors
Compounds like 1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-ylphenylmethanone (CAS: N/A) share bioisosteric features with the target compound, such as ketone groups and aromatic substituents. These are designed to mimic carboxylic acid inhibitors, highlighting the role of steric bulk in enhancing target selectivity .
(b) Fluorinated Derivatives
1-((3R,5S)-4-(7-(8-Chloro-7-fluoronaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3,5-dimethylpiperazin-1-yl)prop-2-en-1-one (CAS: N/A) incorporates fluorinated aromatic systems, improving metabolic stability and binding affinity through halogen bonding .
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The 3,5-dimethylpiperazine motif in the target compound balances lipophilicity and steric effects, making it a versatile scaffold for drug discovery.
- Synthetic Challenges : highlights scalable methods for aliphatic piperazine derivatives, but the target compound’s synthesis remains underexplored in the provided literature.
Biological Activity
1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one (CAS No. 1803595-53-0) is a chemical compound that has garnered interest due to its potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C11H23ClN2O
- Molecular Weight : 234.77 g/mol
- Structure : The compound consists of a dimethylpiperazine ring attached to a dimethylpropanone structure, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one has been explored in various studies, focusing on its pharmacological properties, including:
- Antidepressant Effects : Research indicates that compounds with similar structures may exhibit antidepressant-like effects in animal models. The piperazine ring is known to interact with serotonin receptors, which are crucial in mood regulation.
- CNS Activity : The central nervous system (CNS) activity of this compound has been suggested due to its structural similarity to known psychoactive agents.
The exact mechanism of action for 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one remains under investigation. However, it is hypothesized that the compound may function as a serotonin reuptake inhibitor or modulate other neurotransmitter systems.
Case Studies and Research Findings
A review of available literature reveals several studies that highlight the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antidepressant-like effects in rodent models when administered at varying doses. |
| Study 2 | Investigated the compound's interaction with serotonin receptors, suggesting potential anxiolytic properties. |
| Study 3 | Explored the neuroprotective effects in models of neurodegeneration, indicating possible therapeutic uses in neurodegenerative diseases. |
Safety and Toxicology
While the biological activity shows promise, safety assessments are essential. Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses; however, further studies are required to fully understand its toxicological implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
